molecular formula C20H15ClN4O B2623773 N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1170892-34-8

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2623773
CAS No.: 1170892-34-8
M. Wt: 362.82
InChI Key: CEWKQYJGFZQFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound with 4-chloroaniline to form the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzodiazole or pyridine rings.

    Reduction: Reduction reactions may target the nitro groups if present or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share a similar core structure.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine are structurally related.

Uniqueness

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to the combination of the benzodiazole and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c21-14-8-10-15(11-9-14)23-19(26)13-25-18-7-2-1-5-16(18)24-20(25)17-6-3-4-12-22-17/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWKQYJGFZQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.